molecular formula C19H22N4O3S B4927565 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylpentanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylpentanamide

Cat. No. B4927565
M. Wt: 386.5 g/mol
InChI Key: KTSYKGZBBOMBBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving isoindoline and thiadiazole structures often employs strategies that include cyclization reactions, condensation, and substitution processes. While specific synthesis routes for this compound are not detailed in the provided references, similar compounds have been synthesized through methodologies involving intermediate formation and subsequent cyclization or functional group transformation [C. B. Mishra et al., 2016; Э.О. Чухаджян et al., 2013].

Molecular Structure Analysis

The molecular structure of isoindoline and thiadiazole derivatives has been elucidated through X-ray crystallography and NMR spectroscopy, providing insights into their conformation and electronic properties. These studies are crucial for understanding the molecule's behavior and potential interaction with biological targets [I. Sakhautdinov et al., 2013].

Chemical Reactions and Properties

Compounds containing isoindoline and thiadiazole units exhibit a range of chemical reactions, including nucleophilic substitution and electrophilic addition. Their reactivity is influenced by the electronic characteristics of the thiadiazole ring and the isoindoline moiety, which can undergo transformations leading to new derivatives with varied biological activities [Sara Tehranchian et al., 2005].

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the presence of substituents on the thiadiazole ring can significantly affect these properties, influencing their applicability in different scientific and technological fields [A. Matwijczuk et al., 2016].

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical species, potential for forming bonds or interactions with metals or organic substrates, and stability under various conditions, are essential for the application of these compounds in chemical synthesis and material science. Studies on similar molecules highlight their potential as intermediates in organic synthesis and as ligands in coordination chemistry, demonstrating a wide range of chemical behavior depending on the specific functional groups present [Dariusz Kluczyk et al., 2016].

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-10(2)9-14(15(24)20-19-22-21-16(27-19)11(3)4)23-17(25)12-7-5-6-8-13(12)18(23)26/h5-8,10-11,14H,9H2,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSYKGZBBOMBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NN=C(S1)C(C)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide

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